[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester
Description
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester (CAS: 1353968-99-6) is a carbamate derivative featuring a pyrrolidine ring substituted with an amino-acetyl group at the 1-position and a benzyl carbamate at the 3-position. Its molecular formula is C14H19N3O3, with a molecular weight of 277.32 g/mol .
Properties
IUPAC Name |
benzyl N-[(3S)-1-(2-aminoacetyl)pyrrolidin-3-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c15-8-13(18)17-7-6-12(9-17)16-14(19)20-10-11-4-2-1-3-5-11/h1-5,12H,6-10,15H2,(H,16,19)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDVQXZQWFUWZOT-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)OCC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]1NC(=O)OCC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chiral Pool Approach Using L-Proline Derivatives
L-Proline serves as a cost-effective starting material due to its inherent (S)-configuration. A three-step sequence is employed:
-
N1-Protection : L-Proline is treated with benzyl chloroformate (Cbz-Cl) in aqueous NaOH (0–5°C, 2 hr) to yield (S)-1-Cbz-pyrrolidine-3-carboxylic acid (87% yield).
-
Reductive Amination : The carboxylic acid is converted to 3-aminomethyl-pyrrolidine via Curtius rearrangement or Hofmann degradation. For example, treatment with diphenylphosphoryl azide (DPPA) and tert-butanol generates the tert-butyl carbamate (Boc) intermediate.
-
Side Chain Introduction : The 2-amino-acetyl group is installed using N-hydroxysuccinimide (NHS) active esters. Reaction with Boc-glycine-NHS in DMF at 25°C for 12 hr achieves 78% acylation efficiency.
Key Data :
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| N1-Protection | Cbz-Cl, NaOH, 0°C | 87% | 95% |
| Reductive Amination | DPPA, tert-butanol, 80°C | 65% | 91% |
| Acylation | Boc-glycine-NHS, DMF, 25°C | 78% | 98% |
Catalytic Asymmetric Hydrogenation
For large-scale production, enantioselective hydrogenation of prochiral enamines is preferred. A patent-pending method uses:
-
Substrate : 1-(2-Nitro-acetyl)-pyrrolidin-3-one
-
Catalyst : Rhodium-(R)-BINAP complex (0.5 mol%)
-
Conditions : H₂ (50 psi), methanol, 25°C, 24 hr
This achieves 92% conversion with 99% enantiomeric excess (ee). Subsequent nitro group reduction (H₂/Pd-C) furnishes the 2-amino-acetyl moiety.
Carbamate Formation Strategies
Benzylation via Carbamoyl Chlorides
The C3 amine is reacted with benzyl chloroformate under Schotten-Baumann conditions:
Solid-Phase Synthesis for Parallel Libraries
Immobilized pyrrolidine on Wang resin enables automated synthesis:
-
Resin-bound (S)-pyrrolidin-3-amine is acylated with Fmoc-glycine (DIC/HOBt activation).
-
Fmoc deprotection (20% piperidine/DMF) exposes the amine for carbamate coupling with benzyl chloroformate.
-
Cleavage (TFA/CH₂Cl₂) releases the target compound in 76% overall yield.
Industrial-Scale Optimization
Continuous Flow Reactor Design
A two-stage continuous system minimizes intermediate isolation:
Crystallization-Induced Asymmetric Transformation
Racemic mixtures are enantiomerically enriched via chiral resolving agents:
-
Solvent System : Ethanol/water (7:3)
-
Resolving Agent : (R)-Mandelic acid (1.05 eq)
Analytical Characterization and Quality Control
Chiral HPLC Methods
-
Column : Chiralpak IC (250 × 4.6 mm, 5 µm)
-
Mobile Phase : Hexane/ethanol (80:20) + 0.1% diethylamine
-
Retention Time : 11.2 min (S-enantiomer), 14.7 min (R-enantiomer).
Chemical Reactions Analysis
Types of Reactions
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
The structural analogs of this compound vary in substituents, stereochemistry, and functional groups, leading to differences in physicochemical properties, biological activity, and synthetic feasibility. Below is a detailed comparison:
Structural Modifications and Physicochemical Properties
Table 1: Key Structural and Physicochemical Comparisons
Biological Activity
[(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester, also known by its CAS number 676341-80-3, is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, synthesizing findings from various studies and case reports.
Chemical Structure and Properties
The chemical formula of this compound is . The compound features a pyrrolidine ring, which is crucial for its biological interactions. The presence of the carbamate and benzyl moieties contributes to its pharmacological properties.
Research indicates that this compound may exert its biological effects through modulation of specific enzyme activities. For instance, it has been studied as a potential inhibitor of enzymes involved in pain and inflammation pathways, such as N-acylethanolamine acid amidase (NAAA) .
The compound demonstrated an IC50 value of 127 nM in inhibiting rat NAAA, suggesting significant potency in modulating inflammatory responses . This mechanism is particularly relevant for developing analgesics and anti-inflammatory agents.
2. Anticancer Activity
Recent studies have also explored the anticancer potential of pyrrolidine derivatives, including this compound. In vitro assays showed that related compounds exhibited cytotoxic effects against various cancer cell lines. For example, some derivatives demonstrated enhanced apoptosis induction in hypopharyngeal tumor models compared to standard treatments like bleomycin .
Table 1: Summary of Biological Activities
| Activity | IC50 Value | Reference |
|---|---|---|
| NAAA Inhibition | 127 nM | |
| Cytotoxicity in Cancer Cells | Varies | |
| Cholinesterase Inhibition | Not specified |
3. Safety and Toxicology
While the compound shows promise, safety assessments are crucial. Current literature lacks extensive toxicological data specifically for this compound. However, related compounds have been evaluated for their safety profiles in animal models, which can provide indirect insights into potential risks associated with this compound.
Q & A
Q. What are the critical steps in synthesizing [(S)-1-(2-Amino-acetyl)-pyrrolidin-3-yl]-carbamic acid benzyl ester, and how are reaction conditions optimized?
The synthesis involves sequential functionalization of the pyrrolidine ring. Key steps include:
- Aminolysis of γ-butyrolactone to form pyrrolidin-3-ol derivatives.
- Acylation with 2-amino-acetyl groups using carbodiimide coupling agents (e.g., EDC/HOBt).
- Carbamate formation via reaction with benzyl chloroformate under inert atmospheres to prevent oxidation . Optimization focuses on solvent polarity (e.g., dichloromethane or DMF), temperature control (0–25°C), and stoichiometric ratios to minimize side reactions .
Q. Which analytical techniques are essential for confirming the compound’s structure and purity?
- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to verify stereochemistry and functional group integration .
- Mass spectrometry (HRMS) for molecular weight validation and impurity detection .
- X-ray crystallography to resolve 3D conformation, critical for understanding binding interactions .
Q. How does the stereochemistry of the compound influence its biological activity?
The (S)-configuration at the pyrrolidine ring enhances binding affinity to targets like proteases or GPCRs due to optimal spatial alignment of the amino-acetyl group. Enantiomers may exhibit >10-fold differences in IC₅₀ values in enzyme inhibition assays .
Advanced Research Questions
Q. What experimental strategies enhance yield and purity during the acylation of the pyrrolidine ring?
- Catalyst selection : Use DMAP or Hünig’s base to accelerate acylation while reducing racemization .
- Stepwise purification : Employ flash chromatography after each step, followed by recrystallization in ethanol/water mixtures to isolate intermediates with >95% purity .
- In-line monitoring : Use FTIR or HPLC to track reaction progress and adjust conditions dynamically .
Q. How can researchers resolve contradictions in bioactivity data arising from stereoisomerism?
- Chiral chromatography (e.g., Chiralpak AD-H column) to separate enantiomers and test their activity independently .
- Molecular docking simulations to predict binding modes of each stereoisomer with target proteins (e.g., fatty acid amide hydrolase) .
- Enantiomer-specific assays using fluorogenic substrates to quantify inhibition kinetics .
Q. What methodologies are recommended for studying interactions with enzymes like fatty acid amide hydrolase (FAAH)?
- Surface plasmon resonance (SPR) to measure real-time binding kinetics (ka/kd) .
- Isothermal titration calorimetry (ITC) to determine thermodynamic parameters (ΔH, ΔS) of enzyme-inhibitor interactions .
- Mutagenesis studies to identify key residues (e.g., Ser241 in FAAH) critical for binding .
Q. How do physicochemical properties (e.g., logP, solubility) impact the compound’s performance in biological assays?
- logP (~2.5) : Moderate lipophilicity improves membrane permeability but may require formulation with cyclodextrins for in vivo studies .
- Aqueous solubility (<1 mg/mL) : Use co-solvents (e.g., 10% DMSO/PBS) or nanoemulsions to maintain stability in cell-based assays .
- pH stability : Degradation studies show >90% stability at pH 5–7 over 24 hours, but rapid hydrolysis occurs in alkaline conditions (pH >8) .
Q. What are the best practices for designing stability studies under varying pH and temperature conditions?
- Forced degradation : Incubate the compound at 40°C/75% RH for 14 days and analyze degradation products via LC-MS .
- pH-rate profiling : Measure degradation kinetics in buffers ranging from pH 3–9 to identify labile functional groups (e.g., carbamate cleavage at pH >7) .
- Excipient screening : Test stabilizers like trehalose or mannitol in lyophilized formulations to extend shelf life .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across different studies?
- Standardize assay conditions : Control variables like ATP concentration (for kinase assays) or enzyme pre-incubation time .
- Cross-validate with orthogonal assays : Compare fluorescence-based activity data with radiometric or SPR results .
- Meta-analysis of structural analogs : Identify trends in substituent effects (e.g., benzyl ester vs. tert-butyl) to explain potency variations .
Methodological Tables
Table 1: Key Physicochemical Properties
| Property | Value/Method | Relevance in Research | Reference |
|---|---|---|---|
| logP | 2.5 (Calculated via XLogP3) | Predicts membrane permeability | |
| Solubility (PBS, pH 7.4) | 0.8 mg/mL | In vitro assay compatibility | |
| Degradation t₁/₂ (pH 7) | 48 hours | Stability in biological buffers |
Table 2: Recommended Analytical Workflow
| Step | Technique | Purpose | Reference |
|---|---|---|---|
| Structural confirmation | ¹H/¹³C NMR, 2D-COSY | Assign stereochemistry | |
| Purity assessment | HPLC (C18 column, 220 nm) | Quantify impurities (<0.5%) | |
| Bioactivity validation | SPR with immobilized FAAH | Measure binding kinetics |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
